(S)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid
CAS No.: 637337-65-6
VCID: VC21539356
Molecular Formula: C10H10F3NO2
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.

Description |
(S)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid is a chiral amino acid derivative, characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group. This compound plays a crucial role in peptide synthesis and serves as an intermediate in the preparation of various pharmaceuticals and biologically active molecules. Its molecular formula is C₁₂H₁₅NO₄, with a molecular weight of 237.25 g/mol and a CAS number of 637337-65-6 . Synthesis MethodsThe synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid typically involves the protection of the amino group of an amino acid precursor. A common method is the reaction of (S)-2-methylpropanoic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting product is then purified by recrystallization or chromatography. Applications in Research and Industry(S)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Mechanism of ActionThe mechanism of action primarily involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the protecting group can be removed under mild conditions, revealing the free amino group for further reactions. Comparison with Similar Compounds(S)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid is unique due to its specific structure, which provides steric hindrance and stability during peptide synthesis. Similar compounds include (S)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid and (S)-4-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoic acid, which are also used in peptide synthesis but have different structural features. |
---|---|
CAS No. | 637337-65-6 |
Product Name | (S)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid |
Molecular Formula | C10H10F3NO2 |
Molecular Weight | 237.25 g/mol |
IUPAC Name | (2S)-2-methyl-3-(phenylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C12H15NO4/c1-9(11(14)15)7-13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
Standard InChIKey | BURBNIPKSRJAIQ-UHFFFAOYSA-N |
Isomeric SMILES | C[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O |
SMILES | CC(CNC(=O)OCC1=CC=CC=C1)C(=O)O |
Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N |
Synonyms | 63701-37-1;3-trifluoromethyl-dl-phenylalanine;2-amino-3-[3-(trifluoromethyl)phenyl]propanoicAcid;3-(Trifluoromethyl)-dl-phenylalanine;2-amino-3-(3-(trifluoromethyl)phenyl)propanoicacid;2-amino-3-(3-trifluoromethyl-phenyl)-propionicacid;2-azanyl-3-[3-(trifluoromethyl)phenyl]propanoicacid;ACMC-20anhu;AC1MCRU6;SCHEMBL44155;3--DL-PHENYLALANINE;dl-3-trifluoromethylphenylalanine;CTK5B9699;MolPort-000-159-081;Phenylalanine,3-(trifluoromethyl)-;ANW-63256;AKOS000189408;AKOS016843215;AB02797;AM83491;MCULE-5222181617;TRA0090983;VC30903;AK-87847;AM000188 |
PubChem Compound | 12111383 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume